ethyl 4-(2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core linked to a 1,2,4-triazole moiety via a thioacetyl bridge. The triazole ring is substituted with an ethyl group and a 3-methoxy-1-methyl-1H-pyrazole unit. The compound’s synthesis likely involves multi-step reactions, including cyclization and coupling strategies common in triazole and pyrazole chemistry .
Properties
IUPAC Name |
ethyl 4-[2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O4S/c1-5-25-15(13-11-22(3)21-16(13)28-4)19-20-17(25)30-12-14(26)23-7-9-24(10-8-23)18(27)29-6-2/h11H,5-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWWYOXUJLBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(=O)OCC)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antifungal, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that incorporates a piperazine ring, a triazole moiety, and a pyrazole derivative. The structural complexity is believed to contribute to its diverse biological activities. The molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.
Anti-inflammatory Activity
Several studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
A comparative analysis of various triazole derivatives revealed that those with similar structural features demonstrated IC₅₀ values ranging from 0.84 µM to 18.59 µM for COX enzymes, indicating potent anti-inflammatory effects .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. The 1,2,4-triazole core is known for its efficacy against various fungal pathogens due to its ability to inhibit ergosterol biosynthesis . this compound has shown promising antifungal activity in preliminary screenings against common fungal strains.
In one study, triazole derivatives were evaluated for their antifungal activity against Candida and Aspergillus species, showing significant inhibition at concentrations as low as 10 µg/mL . The structure–activity relationship (SAR) analysis highlighted that modifications in the side chains could enhance antifungal potency.
Anticancer Activity
The anticancer properties of compounds containing the triazole and pyrazole moieties have been explored in various studies. For example, certain derivatives have been reported to exhibit cytotoxic effects against human cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) with IC₅₀ values ranging from 27.3 µM to 43.4 µM .
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
Biological Activity Summary Table
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study examining various triazole derivatives for anti-inflammatory activity, ethyl 4-(2... exhibited significant inhibition of TNF-alpha production in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Antifungal Screening
A series of synthesized triazole compounds were tested against clinical isolates of Candida species. Ethyl 4-(2... demonstrated competitive inhibition compared to standard antifungal agents like fluconazole, indicating its potential as an alternative treatment option.
Scientific Research Applications
Biological Activities
The compound's structure suggests it may exhibit a range of biological activities, particularly due to the presence of the pyrazole and triazole moieties, which are known for their pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the effectiveness of pyrazole derivatives in combating bacterial infections. A review on multicomponent synthesis indicates that pyrazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have shown promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Compounds containing triazole and pyrazole rings have been investigated for their anticancer properties. Research has shown that these derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific compound under discussion may also exhibit similar properties due to its structural analogies.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines . The compound's potential to modulate inflammatory pathways warrants further investigation.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of ethyl 4-(2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is essential for exploring its applications. The synthesis typically involves multicomponent reactions that efficiently produce biologically active compounds with high yields .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole derivative + Triazole derivative | Heat at 70°C | 85% |
| 2 | Acetylation with ethyl acetate | Stir at room temperature | 90% |
| 3 | Piperazine coupling | Reflux in ethanol | 80% |
Case Studies
Several case studies have documented the therapeutic potential of similar compounds:
Antibacterial Study
A study conducted on a series of pyrazole derivatives revealed that compounds with triazole substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study utilized standard disk diffusion methods to evaluate efficacy against various bacterial strains .
Anticancer Efficacy
In another case study, a related pyrazole derivative demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating potent activity . This suggests that this compound could similarly affect cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with shared structural motifs:
- Thiazolo-Triazole Analogues : The compound in shares a fused triazole system but replaces the pyrazole with a thiazole ring. The fluorophenyl group may enhance lipophilicity and target binding compared to the methoxy-pyrazole unit in the target compound.
- Benzothiazole-Pyrazole Hybrids : Compounds like those in demonstrate that heterocyclic fusion (e.g., benzothiazole-pyrazole) can improve antimicrobial activity. The absence of a benzothiazole in the target compound may reduce such effects but increase solubility due to the methoxy group.
- Nitro-Substituted Analogues: Evidence highlights that nitro groups on aryl rings significantly enhance antimycobacterial activity.
Methods for Assessing Similarity
Compound comparison often employs computational tools like molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics (e.g., Tanimoto coefficient) . For example:
- Tanimoto Similarity : A value >0.85 indicates high structural overlap. The target compound may exhibit moderate similarity (~0.6–0.7) with nitroimidazoles due to divergent core structures.
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., methoxy vs. nitro groups) can lead to drastic activity differences, as seen in .
Physicochemical and Pharmacokinetic Properties
- LogP : The methoxy and ethyl groups in the target compound likely increase hydrophobicity (predicted LogP ~2.5) compared to nitroimidazoles (LogP ~1.8–2.0) .
- Solubility : The piperazine ring improves aqueous solubility relative to benzothiazole-containing analogues .
Research Findings and Implications
- Antimicrobial Potential: While nitro-substituted compounds show pronounced antimycobacterial effects , the target compound’s methoxy-pyrazole unit may favor alternative targets, such as fungal enzymes or kinase receptors .
- Synthetic Feasibility : The compound’s complexity necessitates advanced coupling strategies, as seen in triazole-thioacetyl syntheses . Crystallographic refinement tools like SHELXL could aid in structural validation.
- Limitations : The absence of nitro groups or fused heterocycles (e.g., benzothiazole) may restrict its bioactivity spectrum compared to analogues .
Q & A
Q. What are the standard synthetic routes for constructing the 1,2,4-triazole and pyrazole moieties in this compound?
The triazole core is typically synthesized via cyclization reactions. For example, hydrazine hydrate can react with pyrazole-3-carboxylic acid ethyl ester under reflux in ethanol to form triazole-thiosemicarbazide hybrids . The pyrazole ring is often built using condensation reactions, such as cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives . Temperature and solvent choice (e.g., acetic acid vs. ethanol) critically influence regioselectivity and yield .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
Q. How can researchers assess the compound’s preliminary bioactivity?
Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, as triazole-pyrazole hybrids often show anticancer potential via kinase inhibition . Prioritize structural analogs with electron-withdrawing groups (e.g., chloro, nitro) on aromatic rings, which enhance activity .
Advanced Research Questions
Q. What strategies optimize the reaction yield during the acetylthio linker formation?
The acetylthio group (-S-Ac-) is prone to oxidation. Use inert atmospheres (N2/Ar) and reducing agents like sodium ascorbate to stabilize thiol intermediates during coupling reactions . Monitor reaction progress via TLC with iodine visualization, as sulfur-containing intermediates exhibit distinct Rf values .
Q. How does substituent variation on the pyrazole ring affect biological activity?
SAR studies indicate:
- Methoxy groups (e.g., 3-methoxy on pyrazole) improve solubility but may reduce membrane permeability .
- Methyl groups at the 1-position of pyrazole enhance metabolic stability by blocking cytochrome P450 oxidation .
- Bulky substituents on the triazole (e.g., 4-ethyl) can sterically hinder target binding, requiring computational docking to validate .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking (AutoDock Vina) to model interactions with kinases or GPCRs, leveraging the piperazine moiety’s flexibility for hydrogen bonding .
- DFT calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with antioxidant or antitumor activity .
Methodological Challenges & Solutions
Q. How to resolve contradictions in spectral data for structurally similar analogs?
Example: Overlapping <sup>1</sup>H NMR signals for piperazine and acetyl protons. Use 2D NMR (COSY, HSQC) to assign protons unambiguously. For crystalline derivatives, X-ray crystallography (as in ) provides definitive structural confirmation.
Q. What purification techniques are effective for this hydrophobic compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
